molecular formula C24H29N3O8 B590756 N-Methylol Minocycline (~90per cent) CAS No. 1075240-33-3

N-Methylol Minocycline (~90per cent)

Cat. No.: B590756
CAS No.: 1075240-33-3
M. Wt: 487.5 g/mol
InChI Key: KIFXZUBVPDZBNZ-LRSHKJBPSA-N
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Description

N-Methylol Minocycline (~90%): is a derivative of minocycline, a second-generation tetracycline antibiotic Minocycline is known for its broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylol Minocycline involves the reaction of minocycline with formaldehyde under controlled conditions. The reaction typically takes place in an aqueous medium, with the pH adjusted to facilitate the formation of the methylol derivative. The reaction is monitored to ensure the desired degree of methylolation, resulting in a product with approximately 90% purity .

Industrial Production Methods: Industrial production of N-Methylol Minocycline follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: N-Methylol Minocycline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: The methylol group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Biology: In biological research, N-Methylol Minocycline is studied for its potential as an antibacterial agent. Its ability to inhibit bacterial growth makes it a valuable tool in microbiology and infectious disease research .

Medicine: N-Methylol Minocycline is explored for its therapeutic potential in treating bacterial infections. Its enhanced stability and bioavailability compared to minocycline make it a promising candidate for drug development .

Industry: In the industrial sector, N-Methylol Minocycline is used in the formulation of antimicrobial coatings and materials. Its broad-spectrum activity and stability make it suitable for applications in healthcare, food packaging, and other industries requiring antimicrobial properties .

Mechanism of Action

N-Methylol Minocycline exerts its effects by binding to the bacterial 30S ribosomal subunit, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The methylol group enhances the compound’s stability and bioavailability, allowing for more effective delivery and prolonged activity within the body .

Comparison with Similar Compounds

Uniqueness: N-Methylol Minocycline stands out due to its enhanced stability and bioavailability, making it more effective in certain applications compared to its parent compound and other tetracyclines.

Properties

CAS No.

1075240-33-3

Molecular Formula

C24H29N3O8

Molecular Weight

487.5 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-N-(hydroxymethyl)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C24H29N3O8/c1-26(2)13-5-6-14(29)16-11(13)7-10-8-12-18(27(3)4)20(31)17(23(34)25-9-28)22(33)24(12,35)21(32)15(10)19(16)30/h5-6,10,12,18,28-30,33,35H,7-9H2,1-4H3,(H,25,34)/t10-,12-,18-,24-/m0/s1

InChI Key

KIFXZUBVPDZBNZ-LRSHKJBPSA-N

SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C

Synonyms

N-Hydroxymethyl Minocycline;  (4S,4aS,5aR,12aS)-4,7-bis(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-N-(hydroxymethyl)-1,11-dioxo-2-naphthacenecarboxamide

Origin of Product

United States

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